4-(4-chlorophenyl)-3-ethyl-1H-pyrazol-5-amine
Description
4-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine is a pyrazole derivative characterized by:
- Substituents: A 4-chlorophenyl group at position 4, an ethyl group at position 3, and a hydrogen atom at position 1 (as denoted by "1H").
- Molecular formula: Inferred as C₁₁H₁₂ClN₃ based on structural analogs like 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine (C₁₀H₁₀ClN₃) and 3-ethyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine (C₁₁H₁₂FN₃) .
Properties
IUPAC Name |
4-(4-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-2-9-10(11(13)15-14-9)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H3,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZUWMUQUXMFMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)N)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-3-ethyl-1H-pyrazol-5-amine typically involves the reaction of 4-chloroaniline with ethyl acetoacetate under acidic conditions to form the intermediate 4-(4-chlorophenyl)-3-ethyl-1H-pyrazol-5-one. This intermediate is then reduced using hydrazine hydrate to yield the desired amine .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors and automated systems can further improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-3-ethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrazine hydrate and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted phenyl derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including 4-(4-chlorophenyl)-3-ethyl-1H-pyrazol-5-amine, in anticancer therapies. For instance, a related compound displayed sub-micromolar antiproliferative activity against a panel of cancer cell lines, indicating that modifications to the pyrazole structure can enhance biological activity. The compound was noted for its ability to inhibit cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation and cancer proliferation .
Mechanism of Action
The mechanism by which these compounds exert their effects often involves the modulation of key signaling pathways. For example, one study demonstrated that a similar pyrazole derivative reduced phosphorylation of retinoblastoma protein and induced apoptosis in ovarian cancer cells, suggesting a promising avenue for the development of selective CDK2 inhibitors .
Catalytic Applications
Synthesis of Heterocycles
The compound has been utilized as a starting material in the synthesis of various heterocycles. A notable application involved its use in the synthesis of pyrazolo[3,4-b]pyridine derivatives through catalytic reactions. In this context, this compound was reacted with ethyl cyanoacetate and aromatic aldehydes under optimized conditions to yield desired products with significant yields .
Table 1: Synthesis Conditions for Pyrazolo Derivatives
| Reaction Component | Amount | Conditions | Yield (%) |
|---|---|---|---|
| This compound | 1 mmol | Solvent-free at 110 °C | 85 |
| Ethyl cyanoacetate | 1 mmol | ||
| Aromatic aldehyde | 1 mmol |
Material Science
Metal-Organic Frameworks (MOFs)
The compound has also found applications in the development of metal-organic frameworks (MOFs). These materials are characterized by their high surface area and tunable porosity, making them suitable for various applications including gas storage and catalysis. The integration of pyrazole derivatives into MOFs has been shown to enhance their catalytic properties, particularly in oxidative coupling reactions .
Case Studies
Case Study 1: Anticancer Development
In a recent study focusing on the development of novel anticancer agents, researchers synthesized a series of pyrazole derivatives including this compound. These compounds were evaluated for their inhibitory effects on various cancer cell lines. The results indicated that certain modifications led to enhanced potency against CDK2, highlighting the importance of structural variations in drug design .
Case Study 2: Catalytic Efficiency
Another study examined the efficiency of using this compound in catalytic reactions for synthesizing complex heterocycles. The research demonstrated that the compound could serve as an effective catalyst under mild conditions, leading to high yields and selectivity in product formation. This underscores its potential utility in organic synthesis and industrial applications .
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-3-ethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below summarizes key structural analogs and their substituent-driven differences:
Key Observations:
Positional Effects: The 4-chlorophenyl group in the target compound (vs 3-chlorophenyl in ) may alter π-π stacking interactions with biological targets.
Electronic Effects :
- Trifluoromethyl (CF₃) at position 3 (as in ) introduces strong electron-withdrawing effects, contrasting with the electron-donating ethyl group in the target compound. This could modulate reactivity in nucleophilic substitution reactions.
Biological Implications: Methyl and ethyl groups at position 3 are associated with antidiabetic activity in thiourea derivatives , suggesting the target compound may share similar pathways.
Pharmacological and Physical Properties
Antidiabetic Activity :
- Antiviral Potential: Chlorophenyl-containing triazoles () inhibit SARS-CoV-2 proteases (IC₅₀ < 10 µM), suggesting the target compound could be a candidate for structural optimization .
Physical Properties :
- Predicted boiling point: ~440–450°C (similar to ), with a density of 1.3–1.4 g/cm³. The ethyl group may reduce melting point compared to CF₃ analogs .
Biological Activity
4-(4-chlorophenyl)-3-ethyl-1H-pyrazol-5-amine is a pyrazole derivative notable for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This compound features a 4-chlorophenyl group and an ethyl substituent at the 3-position of the pyrazole ring, contributing to its unique chemical properties and biological interactions.
- Molecular Formula : CHClN
- Molecular Weight : Approximately 223.68 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit enzymes involved in cell proliferation, positioning it as a potential anticancer agent. Its mechanism includes binding to receptors or enzymes, leading to altered cellular activities that can inhibit tumor growth or microbial proliferation.
Biological Activities
The compound exhibits a range of biological activities, which can be summarized as follows:
Anticancer Activity
Research indicates that this compound has significant anticancer properties. In vitro studies show that it can induce apoptosis in various cancer cell lines, with IC values indicating potent cytotoxic effects. For instance, similar pyrazole derivatives have shown IC values ranging from 1.82 to 5.55 μM against multiple cancer cell lines, suggesting that this compound may possess comparable efficacy .
Antimicrobial Properties
The compound also demonstrates promising antimicrobial activity. In vitro evaluations have shown that it effectively inhibits the growth of various pathogens, with minimum inhibitory concentration (MIC) values indicating strong efficacy against bacteria such as Staphylococcus aureus and Escherichia coli. Studies report MIC values as low as 0.22 to 0.25 μg/mL for related pyrazole derivatives .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other pyrazole derivatives:
| Compound Name | Anticancer Activity (IC) | Antimicrobial Activity (MIC) |
|---|---|---|
| 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine | Not specified | Not specified |
| 4-(4-bromophenyl)-3-ethyl-1H-pyrazol-5-amine | Not specified | Not specified |
| This compound | Comparable to <5 μM | ~0.22 μg/mL |
This table illustrates the potential advantages of the chlorophenyl substitution in enhancing both anticancer and antimicrobial activities compared to structurally similar compounds.
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of pyrazole derivatives in cancer treatment and infection control. For example:
- Anticancer Study : A study showed that compounds similar to this compound demonstrated significant cytotoxicity against HeLa and MCF-7 cell lines, with apoptosis mechanisms being confirmed through flow cytometry analyses .
- Antimicrobial Evaluation : Another investigation revealed that certain pyrazole derivatives inhibited biofilm formation in Staphylococcus aureus, indicating their potential use in treating infections associated with biofilm-related resistance .
Q & A
Q. How can researchers leverage crystallographic data to predict polymorphic forms or co-crystals of this compound?
- Methodology :
- Hirshfeld Surface Analysis : Identify intermolecular interactions (e.g., C–H···π, hydrogen bonds) from X-ray data .
- Co-Crystal Screening : Use high-throughput methods with co-formers (e.g., succinic acid) to enhance solubility .
- Thermal Analysis : DSC/TGA to detect polymorph transitions or hydrate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
